molecular formula C16H22N6OS B6752452 1-(1-Methylpyrazol-4-yl)-3-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]pyrrolidin-2-one

1-(1-Methylpyrazol-4-yl)-3-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]pyrrolidin-2-one

Cat. No.: B6752452
M. Wt: 346.5 g/mol
InChI Key: NOEFQAAEZJLJJZ-UHFFFAOYSA-N
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Description

1-(1-Methylpyrazol-4-yl)-3-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]pyrrolidin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structures, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylpyrazol-4-yl)-3-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]pyrrolidin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole, thiazole, and piperazine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include:

    Pyrazole synthesis: Starting from hydrazine and 1,3-diketones.

    Thiazole synthesis: Using α-haloketones and thiourea.

    Piperazine synthesis: From diethylenetriamine and ethylene oxide.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylpyrazol-4-yl)-3-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving heterocyclic compounds.

    Medicine: Potential therapeutic applications due to its complex structure and potential biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-Methylpyrazol-4-yl)-3-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]pyrrolidin-2-one would depend on its specific interactions with molecular targets. These may include:

    Molecular targets: Enzymes, receptors, or other proteins.

    Pathways involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methylpyrazol-4-yl)-3-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]pyrrolidin-2-one: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of heterocyclic rings, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(1-methylpyrazol-4-yl)-3-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6OS/c1-19-10-14(8-18-19)22-3-2-15(16(22)23)21-6-4-20(5-7-21)9-13-11-24-12-17-13/h8,10-12,15H,2-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEFQAAEZJLJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2CCC(C2=O)N3CCN(CC3)CC4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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